molecular formula C17H16ClIN2O3S B3446814 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B3446814
M. Wt: 490.7 g/mol
InChI Key: IZNWBMXQQMHMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its biological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of the Wnt/β-catenin signaling pathway, which is important for cell proliferation and differentiation. By inhibiting GSK-3, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes the activation of the Wnt/β-catenin pathway, leading to various biological effects.
Biochemical and Physiological Effects
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits cell proliferation and promotes apoptosis. In pancreatic β-cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide improves insulin secretion and glucose metabolism. In neural stem cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes neuronal differentiation and survival.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity in vivo. However, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its relatively short half-life in vivo and its potential off-target effects.

Future Directions

There are several future directions for research on 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Another area of interest is the investigation of the therapeutic potential of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide and its potential off-target effects.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to promote neuronal differentiation and survival.

properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O3S/c18-16-8-7-14(25(23,24)21-9-1-2-10-21)11-15(16)17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNWBMXQQMHMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-iodophenyl)-5-(pyrrolidine-1-sulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.